molecular formula C22H19ClN4O3S B2866952 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-34-5

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2866952
CAS No.: 303970-34-5
M. Wt: 454.93
InChI Key: VWWJLEOPOCWMRN-UHFFFAOYSA-N
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Description

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and pharmaceutical agents. The presence of chlorophenyl, oxoethyl, thio, methyl, and methylbenzyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine derivatives.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the purine core with a chlorophenyl derivative under conditions that facilitate electrophilic aromatic substitution.

    Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using an appropriate acyl chloride or anhydride.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under nucleophilic substitution conditions.

    Methylation and Benzylation: The final steps involve methylation and benzylation reactions to introduce the methyl and methylbenzyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s purine core makes it a candidate for studying interactions with enzymes and receptors that recognize purine derivatives. It could be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, compounds with a purine core can interact with enzymes involved in nucleotide metabolism or signaling pathways. The chlorophenyl and oxoethyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 8-((2-(4-bromophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
  • 8-((2-(4-methylphenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-3-5-14(6-4-13)11-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-12-17(28)15-7-9-16(23)10-8-15/h3-10H,11-12H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWJLEOPOCWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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